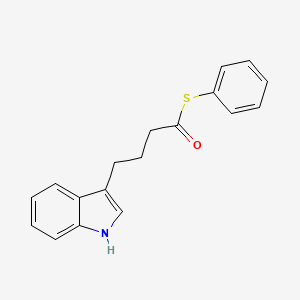

S-Phenyl indole-3-thiolobutyrate

Description

Structure

3D Structure

Properties

CAS No. |

85977-73-7 |

|---|---|

Molecular Formula |

C18H17NOS |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

S-phenyl 4-(1H-indol-3-yl)butanethioate |

InChI |

InChI=1S/C18H17NOS/c20-18(21-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2 |

InChI Key |

WNEPVMFIDAKEMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)CCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Evolution of Aryl Ester Synthesis for Indole-Based Compounds

The formation of the thioester bond is a critical step in the synthesis of S-Phenyl indole-3-thiolobutyrate. Over time, methodologies have evolved from traditional, often low-yielding protocols to more refined and efficient approaches.

Traditional Esterification Protocols for Thiolobutyrate Scaffolds

Traditional esterification methods, such as the Fischer-Speier esterification, involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comchemguide.co.uk While fundamental, these reversible reactions often require forcing conditions and are not always suitable for sensitive substrates or for the formation of thioesters, which involve thiols instead of alcohols.

Early methods for preparing aryl esters of indole-3-alkanoic acids often resulted in low yields. googleapis.com General esterification can also be achieved using more reactive derivatives of the carboxylic acid, such as acid chlorides or anhydrides, which react vigorously with alcohols or thiols. byjus.comchemguide.co.uknih.gov However, the preparation of these activated intermediates can require harsh reagents like thionyl chloride or oxalyl chloride. nih.gov Modern coupling reagents have been developed to facilitate ester bond formation under milder conditions, but the focus has often been on standard esters rather than thioesters. nih.gov

Halide-Mediated Synthetic Approaches

To overcome the limitations of traditional methods, halide-mediated approaches have been developed to produce aryl esters and thioesters of indole-3-alkanoic acids in higher purity and yields. googleapis.com One patented method describes the synthesis of Phenyl-indole-3-thiolobutyrate by reacting indole-3-butyric acid with thiophenol. googleapis.com The key to this process is the dropwise addition of a phosphorus or sulfur halide (like phosphorus trichloride (B1173362) or thionyl chloride) in a suitable solvent to a cold solution containing the reactants in a tertiary amine solvent. googleapis.com This in-situ generation of a reactive acid halide intermediate under controlled conditions allows for a significantly higher yield, with one example reporting a calculated yield of 91% for the analogous phenyl indole-3-butyrate. googleapis.com

This approach is part of a broader class of reactions where aryl halides are used as precursors in metal-catalyzed cross-coupling reactions to form C-N or C-O bonds, leading to N-aryl indoles or aryl esters, respectively. researchgate.netacs.org While not a direct synthesis of the thioester bond itself, these related halide-based methods underscore the importance of halogenated intermediates in modern synthetic chemistry for building complex molecules. nih.gov

Regioselective Functionalization of the Indole (B1671886) Nucleus

The indole ring system is a privileged scaffold in many bioactive molecules. ias.ac.inresearchgate.net Its functionalization, particularly at specific positions, is a key challenge in organic synthesis. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and reactive site. nih.govrsc.org

Palladium-Catalyzed C-H Arylation Strategies

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the direct C-H functionalization of heterocycles, including indoles. nih.gov These methods allow for the formation of carbon-carbon bonds by selectively activating a C-H bond, avoiding the need for pre-functionalized starting materials. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. beilstein-journals.orgunimi.it

While the C-3 position is inherently reactive, palladium catalysis has enabled the arylation of other positions on the indole nucleus. ias.ac.in For instance, with the appropriate directing group attached to the indole nitrogen, arylation can be selectively guided to the C-2 or C-7 positions. unimi.itnih.gov Research has shown that N-(2-pyridyl)sulfonyl groups can direct alkenylation to the C-2 position, while phosphinoyl directing groups in the presence of a pyridine-type ligand can achieve high selectivity for C-7 arylation. unimi.itnih.gov Directing groups at the C-3 position, such as a pivaloyl group, have been used to achieve regioselective arylation at the C-4 and C-5 positions of the indole's benzene (B151609) ring. nih.govrsc.org

| Position | Methodology | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| C-2 | Directing group-controlled alkenylation | PdCl₂(MeCN)₂, Cu(OAc)₂, N-(2-pyridyl)sulfonyl group | unimi.it |

| C-3 | Iodine-mediated C-C bond formation | I₂, p-quinols | ias.ac.in |

| C-4/C-5 | Directing group-controlled arylation | Pd(PPh₃)₂Cl₂ (for C-4), CuTc (for C-5), C-3 pivaloyl group | nih.gov |

| C-7 | Directing group-controlled arylation | Pd(OAc)₂, pyridine-type ligand, phosphinoyl directing group | nih.gov |

Selective Sulfenylation at the Indole C-3 Position

Given the high nucleophilicity of the C-3 position, direct sulfenylation at this site is a common and efficient method for introducing a sulfur substituent. nih.govsioc-journal.cn This reaction is crucial for the synthesis of compounds like this compound, as it establishes the key carbon-sulfur bond at the desired position. A variety of sulfenylating agents and catalytic systems have been developed to achieve this transformation with high regioselectivity. sioc-journal.cnresearchgate.net

Methods for C-3 sulfenylation include:

Reaction with Thiols: Indoles react with thiophenols in the presence of an iodine catalyst to produce 3-arylthioindoles. nih.gov

Reaction with Disulfides: An iodine-catalyzed oxidative system using DMSO as the oxidant allows for the 3-sulfenylation of indoles with disulfides under ambient conditions. researchgate.net

Reaction with Sodium Sulfinates: A copper-catalyzed method uses sodium sulfinates as the sulfenylating agent, where the DMF solvent also acts as a reductant. This approach offers good functional group tolerance. nih.gov

Reaction with Sulfonyl Hydrazides: In the presence of an iodine catalyst, sulfonyl hydrazides react smoothly with indoles to give 3-sulfenylindoles with high regioselectivity. researchgate.net

Use of XtalFluor-E: In a novel approach, XtalFluor-E has been used as a sulfenylating reagent to achieve electrophilic aromatic substitution at the C-3 position of indoles, forming C-S bonds. ed.ac.uk

| Sulfenylating Agent | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|

| Thiols | Iodine | Controllable for mono- or bis-sulfenylation. | nih.gov |

| Disulfides | Iodine/DMSO | Occurs under ambient conditions in a green solvent (DMC). | researchgate.net |

| Sodium Sulfinates | Copper catalyst | DMF serves as both solvent and reductant. | nih.gov |

| Sulfonyl Hydrazides | Iodine | High regioselectivity for diverse thioethers. | researchgate.net |

| N-(Arylthio)phthalimides | Anhydrous CeCl₃ | Good to excellent yields. | researchgate.net |

Strategies for Enhancing Yield and Purity in this compound Synthesis

The primary strategies for enhancing the yield and purity of this compound focus on improving the efficiency of the two key bond-forming steps: the esterification/thiolation and the functionalization of the indole core.

Biological Activity and Efficacy in Model Systems

Plant Growth Regulation and Auxin Agonist Properties

S-Phenyl indole-3-thiolobutyrate (P-ITB) is recognized as an effective plant growth regulator, specifically for its ability to initiate and promote root development. Its mechanism of action is believed to involve its hydrolysis to release Indole-3-butyric acid (IBA), which then exerts its auxin-like effects within the plant tissues.

Research has shown that P-ITB can enhance the development of adventitious root primordia, the initial stage of root formation from non-root tissues. This property is crucial for the vegetative propagation of many plant species. Studies indicate that P-ITB, as an aryl ester of IBA, promotes adventitious root regeneration effectively.

Comparative studies have been conducted to evaluate the efficacy of P-ITB against the widely used rooting hormone, IBA. In several instances, P-ITB has demonstrated comparable or even superior performance in promoting root regeneration. For example, in studies with dormant 3-0 red oak seedlings, both P-ITB and another IBA derivative, N-phenyl indolyl-3-butyramide (NP-IBA), led to the regeneration of up to three times more roots than control seedlings treated with ethanol (B145695). Specifically, seedlings treated with P-ITB produced an average of 40.0 roots per seedling, compared to 14.3 roots for the control group. In the same study, IBA-treated seedlings showed a lower number of regenerated roots compared to those treated with P-ITB and NP-IBA.

However, the relative effectiveness can vary depending on the plant species and the concentration of the auxin used. For instance, in rooting semi-hardwood cuttings of 'Redhaven' peach, IBA or a combination of IBA and P-ITB resulted in a higher percentage of rooted cuttings and more roots per cutting than P-ITB used alone. This suggests that for some species, IBA may be more effective or a synergistic effect may be present when the two compounds are combined.

Table 1: Comparative Root Regeneration in 3-0 Red Oak Seedlings

| Treatment | Average Number of Regenerated Roots per Seedling |

|---|---|

| P-ITB | 40.0 |

| NP-IBA | 48.7 |

| P-IBA | 26.0 |

| Ethanol Control | 14.3 |

The root-promoting effects of P-ITB have been observed across a variety of plant species:

Phaseolus vulgaris (Bean): Early research on the root-promoting value of aryl esters of IBA, including compounds structurally related to P-ITB, has reported their effectiveness in bean cuttings.

Pinus banksiana (Jack Pine): P-ITB has been shown to be effective in promoting adventitious root initiation in jack pine cuttings.

Picea pungens (Colorado Spruce): In studies with five-year-old Colorado spruce, P-ITB treatment consistently resulted in a greater number of new roots compared to control treatments across several lifting dates. For instance, in October, November, and March, P-ITB-treated plants produced 5.9, 7.8, and 3.6 times more new roots than the controls, respectively.

Tilia cordata (Small-leaved Lime): While direct studies on the application of this compound for rooting Tilia cordata are not readily available, research on this species has shown that other auxins, such as Indole-3-butyric acid (IBA), are effective in promoting rooting of cuttings. This suggests that P-ITB could also be a viable candidate for enhancing vegetative propagation in this species.

**Table 2: Effect of P-ITB on New Root Production in *Picea pungens***

| Lifting Month | Fold Increase in New Roots vs. Control |

|---|---|

| October | 5.9 |

| November | 7.8 |

| March | 3.6 |

The application of P-ITB has shown promise in improving the post-transplantation performance of bare-root seedlings by enhancing root regeneration. In a study on 1-0 red oak seedlings, a basal dip in P-ITB solutions led to a significant increase in the number of regenerated roots compared to control seedlings. Furthermore, P-ITB-treated seedlings produced significantly more leaves, a larger leaf area, and up to 10 grams more dry weight than seedlings treated with IBA or no auxin. This indicates that P-ITB can contribute to better establishment and growth of transplanted stock.

This compound is utilized in vegetative propagation, primarily as a component of rooting solutions for cuttings. Its effectiveness in promoting adventitious root formation makes it a valuable tool for the clonal multiplication of desirable plant genotypes. The compound is typically applied as a basal dip to cuttings before they are placed in a rooting medium. Research has demonstrated its utility in the propagation of various woody ornamentals and forest tree species.

Modulation of Adventitious Root Primordium Initiation and Development

Antimicrobial Research Investigations

Based on a comprehensive review of available scientific literature, there is no specific research data on the antimicrobial, antibacterial, or antifungal properties of the chemical compound this compound.

Antibacterial Spectrum and Potency

There is currently no publicly available scientific data detailing the antibacterial spectrum or potency of this compound against common or pathogenic bacterial strains.

Antifungal Activity Profiles

Information regarding the antifungal activity of this compound is not available in the current body of scientific literature.

Antiviral Properties

There are no published studies that have investigated the antiviral properties of this compound against any class of viruses.

Antitubercular Activity against Mycobacterium tuberculosis Strains

Scientific literature lacks any reports on the efficacy of this compound against either drug-susceptible or multidrug-resistant strains of Mycobacterium tuberculosis.

No data is available.

No data is available.

Anti-inflammatory Response Modulation

The potential for this compound to modulate inflammatory responses has not been explored in published scientific studies.

Antioxidant Capacity and Mechanisms of Action

While direct studies on the antioxidant capacity of this compound are not extensively available in the reviewed literature, the broader class of indole (B1671886) derivatives, particularly those substituted at the C-3 position, has been the subject of antioxidant research. A study on a series of fifteen C-3 substituted indole derivatives revealed that their antioxidant activity is significantly influenced by the nature of the substituent at this position. nih.gov

In this research, a derivative featuring a pyrrolidinedithiocarbamate moiety demonstrated the highest activity as a radical scavenger and a reducer of Fe3+ to Fe2+. nih.gov The proposed mechanism for the observed antioxidant effects involves both hydrogen and electron transfer to quench free radicals. The ability of the indolyl radical to stabilize and the presence of an unsubstituted indole nitrogen atom are considered crucial for the antioxidant activity. nih.gov

The antioxidant potential of these compounds is also linked to their interaction with cell membranes. Many of the studied C-3 substituted indole derivatives exhibited cytoprotective activity against oxidative hemolysis in human red blood cells, suggesting a direct interaction with the cell membrane components to mitigate oxidative stress. nih.gov It is important to note that some derivatives also showed hemolytic activity in a concentration-dependent manner. nih.gov

The general understanding is that the indole nucleus, with its electron-rich nature, particularly the nitrogen atom in the heterocyclic ring, acts as a redox center, contributing to the antioxidant properties of these compounds. nih.gov Theoretical calculations have supported experimental findings, indicating that modifications to the indole structure, such as substitution on the annular nitrogen, can significantly impact the molecule's stability and, consequently, its antioxidant potential. nih.gov

Antimalarial Activity in Related Indole Derivatives

The indole scaffold has emerged as a significant template in the development of novel antimalarial agents, with numerous derivatives showing promising activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govtandfonline.com While there is no specific mention of this compound in the context of antimalarial research in the provided results, the broader family of indole derivatives has been extensively investigated.

The mechanisms of action for indole-based antimalarials are diverse. A primary mode of action for many natural and synthetic indole compounds is the inhibition of hemozoin formation. tandfonline.com Hemozoin is a crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin. By inhibiting its formation, these indole derivatives interfere with a crucial parasite survival mechanism. tandfonline.com

Furthermore, some indole derivatives exhibit novel mechanisms of action. For instance, the spiroindolone NITD609, a potent antimalarial compound, targets the parasite's PfATP4 protein, a sodium-ion channel. tandfonline.com This highlights that the indole scaffold can be modified to interact with various parasitic targets.

Research into indole-sulfonamide derivatives has also shown promising results. While monoindoles in one study were inactive, many bisindoles and trisindoles demonstrated significant antimalarial activity, with IC50 values in the low micromolar range against a multidrug-resistant strain of P. falciparum. acs.org This suggests that the dimeric or trimeric presentation of the indole moiety can enhance antimalarial efficacy.

The development of hybrid molecules, such as indole-quinoline conjugates, represents another strategy to enhance antimalarial activity. These hybrids aim to combine the pharmacophoric features of different antimalarial classes to create multi-targeted agents that could be more effective against resistant parasite strains. tandfonline.com The versatility of the indole structure allows for such molecular hybridization, making it a valuable starting point for the design of next-generation antimalarial drugs. nih.govtandfonline.com

Molecular Mechanisms of Action

Bioactivation Pathways: Enzymatic Hydrolysis and Release of Active Species

S-Phenyl indole-3-thiolobutyrate (P-ITB) is a pro-auxin, meaning it is not biologically active in its initial form but is converted into an active compound within the plant. Its bioactivation is a multi-step process that begins with the enzymatic cleavage of the thioester bond. This hydrolysis reaction releases indole-3-butyric acid (IBA) and thiophenol.

Once released, IBA, itself a precursor to the principal plant auxin, undergoes further metabolic conversion. This process occurs within specialized cell organelles called peroxisomes. Through a pathway known as β-oxidation, which is analogous to fatty acid breakdown, the four-carbon butyric acid side chain of IBA is shortened by two carbon units. researchgate.net This enzymatic conversion results in the formation of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. researchgate.netnih.gov The slow, controlled release of IBA from the parent P-ITB molecule, followed by its conversion to IAA, is thought to be the reason for its enhanced effectiveness in promoting root growth compared to direct application of IAA or IBA. isprambiente.gov.itbvsalud.org This gradual release helps maintain an optimal hormonal concentration, avoiding the inhibitory effects that can occur with high levels of free auxin. isprambiente.gov.it

Molecular Targets in Plant Growth Regulation

The ultimate effects of this compound on plant growth are mediated by the actions of its final active product, indole-3-acetic acid (IAA). These actions involve complex interactions with cellular transport systems, receptor binding, and the regulation of gene expression that collectively orchestrate plant development, particularly the formation of roots.

Interaction with Auxin Transport Systems

The movement of auxins within a plant is a tightly regulated process crucial for establishing concentration gradients that guide growth and development. Research indicates that the transport mechanisms for indole-3-butyric acid (IBA), the intermediate released from P-ITB, are distinct from those for indole-3-acetic acid (IAA). nih.govresearchgate.net Studies in Arabidopsis have shown that while both IBA and IAA are transported in a polar (unidirectional) manner in specific tissues like the hypocotyls and roots, their movement is facilitated by different protein carriers.

Evidence for these separate transport systems comes from genetic studies where mutations in genes encoding IAA efflux carriers were found to reduce IAA transport without affecting IBA movement. This suggests that IBA, and by extension its precursor P-ITB, utilizes a dedicated transport network to move within the plant before its final conversion to IAA. This differential transport may play a role in its specific activity in root development.

Auxin Binding Site Affinity and Specificity

The physiological activity of auxin is initiated when the hormone binds to specific receptor proteins within the cell. The primary active molecule resulting from the bioactivation of P-ITB is IAA. Therefore, the binding affinity and specificity observed are those of IAA, not P-ITB or IBA directly. The conversion of IBA to IAA is critical, as mutants unable to perform this conversion are insensitive to IBA but respond normally to IAA. nih.gov

IAA binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for degradation, thereby de-repressing the expression of auxin-responsive genes. The enhanced rooting effect of P-ITB is not due to a different binding mechanism but rather to its ability to provide a sustained supply of IAA to these receptors, optimizing the signaling cascade that leads to root initiation. isprambiente.gov.it

Influence on Gene Expression Related to Root Organogenesis

The binding of IAA to its receptor complex triggers a cascade of changes in gene expression that drives the process of root formation (organogenesis). Treatment of plants with IBA, the direct metabolic product of P-ITB, has been shown to cause significant changes in the transcriptome, particularly in genes related to root development. nih.govresearchgate.net

In sugarcane, for example, IBA treatment was found to alter the expression of numerous genes involved in key metabolic pathways and hormone signaling. nih.gov Weighted gene co-expression network analysis identified several core genes as critical for the IBA-mediated stress response and root development. nih.gov Similarly, transcriptomic analysis of sugarcane buds treated with IBA revealed significant differential expression of unigenes, with a large number being downregulated and a smaller, significant number being upregulated. researchgate.net These gene expression changes affect major biological processes, including cell wall organization and biogenesis, which are fundamental to the creation of new root tissues. researchgate.net

Table 1: Genes Implicated in IBA-Induced Root Development

| Gene Name/Category | Function/Pathway | Organism | Reference |

|---|---|---|---|

| GSTU6, FAR1, BCAT3 | Core genes in phytohormone activity | Sugarcane | nih.gov |

| Ub-CEP52-1, ACS1 | Hub genes in stress mitigation and root development | Sugarcane | nih.gov |

| RR9 | Seed germination-related gene (upregulated) | Sugarcane | researchgate.net |

| Cell Wall Organization | Genes involved in cell wall biogenesis (mostly downregulated) | Sugarcane | researchgate.net |

| Aux/IAA, SAURs, GH3s | Auxin regulating gene families | Citrus jambhiri | isprambiente.gov.it |

| ARF1, ARF8 | Auxin response factors (transcription factors) | Citrus jambhiri | isprambiente.gov.it |

| PIN1, PIN5 | Auxin efflux carriers | Citrus jambhiri | isprambiente.gov.it |

Cellular and Biochemical Pathways in Antimicrobial Action

The indole (B1671886) ring is a common scaffold in many compounds exhibiting biological activity, including antimicrobial properties. researchgate.netnih.gov While this compound is primarily studied for its auxin effects, its chemical structure suggests a potential, though less documented, role as an antimicrobial agent.

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase

Lanosterol 14α-demethylase, an enzyme also known as CYP51, is a critical component in the biosynthesis of ergosterol (B1671047) in fungi. mdpi.commdpi.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes, analogous to cholesterol in mammals. mdpi.com The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which inhibits fungal growth. This enzyme is the primary target for the widely used azole class of antifungal drugs. mdpi.commdpi.com

While the direct action of this compound on fungal lanosterol 14α-demethylase has not been extensively documented in scientific literature, other indole derivatives have been designed and shown to act as inhibitors of this enzyme. For instance, novel tetraindol-4-one derivatives have been synthesized and evaluated for their antifungal activity, with molecular modeling studies suggesting they can bind to the active site of CYP51. Furthermore, various studies have confirmed the general antifungal and antibacterial activity of different indole derivatives, including those based on indole-3-butyric acid. researchgate.netnih.gov The mechanism for some indole-based compounds involves disrupting mitochondrial function and inducing oxidative stress in the fungal cells. Given this context, it is plausible that this compound or its metabolites could exhibit antifungal properties, potentially through the inhibition of lanosterol 14α-demethylase or other mechanisms, but specific research to confirm this hypothesis is required.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | P-ITB |

| Indole-3-butyric acid | IBA |

| Indole-3-acetic acid | IAA |

| Thiophenol | |

| Ergosterol | |

| Cholesterol | |

| Lanosterol | |

| N-phenyl indolyl-3-butyramide | NP-IBA |

| Phenyl indole-3-acetate (B1200044) | P-IAA |

| 3-hydroxyphenyl indole-3-acetate | 3HP-IAA |

| Methyl indole-3-acetate | |

| Phenyl indole-3-butyrate | P-IBA |

| 1-acetylindole-3-butyric acid | |

| 2-Phenylindole |

Interaction with Ferriprotoporphyrin in Antimalarial Pathways

The potential antimalarial action of indole derivatives often involves their interaction with ferriprotoporphyrin IX (FP-IX), a toxic byproduct of hemoglobin digestion by the malaria parasite. While no direct studies have elucidated the interaction between this compound and FP-IX, the mechanism in other antimalarial indoles offers a hypothetical framework. In these cases, the indole nucleus can form a complex with FP-IX, preventing its detoxification into hemozoin. This accumulation of free FP-IX leads to oxidative stress and parasite death. For instance, the natural alkaloid cryptolepine, which contains an indoloquinoline scaffold, is known to bind to heme and inhibit hemozoin formation. nih.gov Whether the specific stereochemistry and substitutions of this compound allow for a similar interaction with FP-IX remains to be experimentally verified.

Elucidation of Targets in Antitubercular Mechanisms

The indole scaffold is a key feature in many compounds with antitubercular properties. semanticscholar.org These agents target various essential pathways in Mycobacterium tuberculosis. While specific targets for this compound have not been identified, research on other indole derivatives points to several potential mechanisms. One critical target is the mycobacterial membrane protein large 3 (MmpL3), which is involved in transporting mycolic acids, essential components of the mycobacterial cell wall. rsc.org Inhibition of MmpL3 disrupts cell wall synthesis and leads to bacterial death. rsc.org Another potential target is polyketide synthase 13 (Pks13), an enzyme crucial for the final step of mycolic acid biosynthesis. mdpi.comnih.gov N-phenylindole derivatives have been shown to bind to the thioesterase domain of Pks13, inhibiting its function. mdpi.comnih.gov Given its structural components, investigating the potential inhibitory activity of this compound against these or other mycobacterial enzymes could be a fruitful area of research.

Mechanisms Underlying Anti-inflammatory Effects

Indole compounds have demonstrated a range of anti-inflammatory activities. For example, indole-3-aldehyde, a metabolite of tryptophan, has been shown to alleviate lung inflammation by activating the aryl hydrocarbon receptor (AHR) and subsequently inhibiting the HDACs/NF-κB/NLRP3 signaling pathways. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Another related compound, indole-3-lactic acid, exhibits anti-inflammatory effects in the intestine by interacting with the AHR to prevent the transcription of the inflammatory cytokine IL-8. nih.gov Although the specific anti-inflammatory mechanisms of this compound are not documented, its core indole structure suggests that it could potentially modulate similar inflammatory pathways.

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Thiolobutyrate Moiety Modifications on Biological Activities

The replacement of the oxygen atom in a conventional carboxylate ester with a sulfur atom to form a thioester is a significant modification that impacts the molecule's chemical properties and biological efficacy. Research comparing aryl esters of auxins with the free acids has shown that esterification can dramatically enhance activity. For instance, Phenyl indole-3-butyrate (P-IBA), the oxygen ester analog, was found to significantly enhance the number of rooted jack pine cuttings compared to the parent molecule, IBA. researchgate.net Similarly, Phenyl indole-3-acetate (B1200044) (P-IAA) was substantially more effective than IAA at inducing adventitious root primordia in bean cuttings. researchgate.net

This enhanced activity is often attributed to increased stability and improved uptake due to higher lipophilicity. Thioesters like S-Phenyl indole-3-thiolobutyrate are generally more susceptible to hydrolysis than their oxygen ester counterparts, which could lead to a more rapid release of the active auxin within plant tissues. This balance between stability for transport and lability for release at the target site is a key principle in prodrug design for auxins. While direct comparative studies are limited, the established potency of aryl esters suggests that the S-phenyl group is a key feature for high efficacy. researchgate.net

Table 1: Comparative Rooting Efficacy of Phenyl Esters vs. Free Acids

| Compound | Test System | Observed Effect | Relative Efficacy Increase |

|---|---|---|---|

| Phenyl indole-3-acetate (P-IAA) | Bean Cuttings (Phaseolus vulgaris) | Increased number of root primordia | 95% to 154% more than IAA researchgate.net |

| Phenyl indole-3-butyrate (P-IBA) | Jack Pine Cuttings (Pinus banksiana) | Increased number of rooted cuttings | 11% to 12% more than IBA researchgate.net |

The substitution pattern on the phenyl ring of the thioester moiety can fine-tune the biological activity of the molecule. Substituents can alter steric, electronic, and lipophilic properties, which in turn affect receptor binding, transport, and metabolism. Studies on other bioactive indole (B1671886) derivatives provide a framework for understanding these effects. For example, in a series of 3-phenyl-1H-indoles tested for antimycobacterial activity, the introduction of methoxy (B1213986) or trifluoromethyl groups on the phenyl ring significantly modulated the minimum inhibitory concentration (MIC). mdpi.com An unsubstituted phenyl ring often results in lower activity compared to substituted versions. mdpi.com

Specifically, electron-donating groups like methoxy (-OCH₃) can enhance activity, potentially by influencing hydrogen bond interactions or metabolic stability. mdpi.com Conversely, electron-withdrawing groups like trifluoromethyl (-CF₃) can also increase potency, suggesting that electronic effects are complex and context-dependent. mdpi.com The position of the substituent is also crucial. These principles suggest that modifying the phenyl ring of this compound with specific functional groups could be a viable strategy to optimize its rooting potency.

Table 2: Example of Phenyl Ring Substituent Effects on Biological Activity of 3-Phenyl-1H-indole Analogs

Data from a study on antimycobacterial activity, illustrating the principle of substituent effects. mdpi.com

| Compound Series | Phenyl Ring Substituent | Position | Relative Activity (MIC) |

|---|---|---|---|

| 3-phenyl-1H-indole | None | - | Inactive (>129.4 µM) mdpi.com |

| 3-phenyl-1H-indole | Methoxy (-OCH₃) | 4 | Active (28.0 µM) mdpi.com |

| 3-phenyl-1H-indole | Fluorine (-F) | 4 | Weakly Active (94.7 µM) mdpi.com |

| 3-phenyl-1H-indole | Trifluoromethyl (-CF₃) | 4 | Active (47.8 µM) mdpi.com |

Role of the Indole Nucleus as a Core Pharmacophore

The indole ring system is a "privileged scaffold" in medicinal chemistry and agrochemistry, serving as the foundational pharmacophore for a vast array of biologically active molecules, including the natural auxin IAA. journal-jop.org, nih.gov, mdpi.com In auxins, the indole nucleus is essential for binding to the TIR1/AFB family of receptor proteins. nih.gov, mdpi.com This bicyclic structure provides a planar surface for hydrophobic interactions within the receptor's binding pocket. mdpi.com

The indole ring's nitrogen atom and its associated electronic properties are key features for biological recognition. rsc.org The ability of the indole scaffold to mimic peptide structures and participate in reversible binding with enzymes and receptors makes it highly valuable for regulating plant growth. frontiersin.org, researchgate.net Any significant alteration or replacement of the indole nucleus typically leads to a substantial loss of auxin-like activity, underscoring its role as the essential anchor for receptor interaction. nih.gov

Identification of Structural Determinants for Enhanced Rooting Potency

Enhanced rooting potency in auxin analogs like this compound is determined by a combination of structural features that optimize transport, stability, and receptor interaction. Key determinants include:

An Intact Indole Ring: As the core pharmacophore, this is non-negotiable for auxin activity. frontiersin.org

A Carboxylic Acid Side Chain (or a precursor): The side chain must have a specific length to correctly position the acidic function relative to the indole ring. The four-carbon butyric acid chain of IBA and its derivatives is highly effective for rooting. nih.gov, mdpi.com The optimal distance between the aromatic ring and the carboxyl group is a critical parameter for activity. frontiersin.org

Esterification for Delivery: Conversion of the carboxylic acid to an ester, particularly an aryl ester, can improve chemical stability and lipophilicity, facilitating better absorption and transport within the plant cuttings. researchgate.net The ester acts as a prodrug, which is hydrolyzed in situ to release the active auxin.

The Thioester Linkage: The use of a thioester (C-S-C=O) instead of an oxygen ester (C-O-C=O) modifies the hydrolysis rate, potentially allowing for a more controlled or rapid release of the active molecule at the site of action.

Studies have shown that IBA itself is a potent rooting agent, likely acting in part through its conversion to IAA within the plant via peroxisomal β-oxidation. nih.gov The enhanced performance of its aryl esters suggests that efficient delivery to the target tissues is a major bottleneck that these derivatives overcome. researchgate.net

Rational Design Strategies for Optimizing Biological Efficacy

Rational design of more effective auxin analogs builds upon SAR data and an understanding of the auxin signaling pathway. oup.com, unito.it The primary target for auxins is the TIR1/AFB-Aux/IAA co-receptor complex. nih.gov Auxin acts as a "molecular glue," fitting into a pocket on the TIR1/AFB receptor and stabilizing its interaction with an Aux/IAA repressor protein, leading to the repressor's degradation and subsequent gene expression. mdpi.com

Strategies for optimizing efficacy include:

Receptor-Guided Design: Using the crystal structure of the TIR1 receptor pocket to design ligands that fit snugly and form favorable interactions (e.g., hydrophobic, hydrogen bonding). nih.gov, mdpi.com

Modifying the Side Chain: Altering the length and composition of the butyrate (B1204436) chain to fine-tune the positioning of the ester group within the receptor pocket.

Phenyl Ring Functionalization: Introducing substituents onto the phenyl ring of the thioester to enhance binding affinity or improve pharmacokinetic properties like stability and transport, based on SAR principles. mdpi.com

Bioisosteric Replacement: Replacing the thioester with other functional groups to modulate hydrolysis rates and bioavailability, aiming for an optimal balance between a stable prodrug and an efficiently released active compound.

These strategies allow for a systematic approach to move beyond lead compounds like this compound to novel molecules with superior rooting potency or other desirable agricultural traits. unito.it

Conformational Analysis and its Correlation with Receptor Interactions

The three-dimensional shape, or conformation, of this compound is crucial for its ability to bind to the auxin receptor. The molecule must adopt a specific low-energy conformation to fit within the TIR1 binding pocket. umlub.pl This pocket is largely hydrophobic, accommodating the indole ring. mdpi.com

Key conformational aspects include:

Torsion Angles: The rotational freedom around the single bonds in the thiolobutyrate side chain determines the spatial relationship between the indole ring, the carbonyl group, and the S-phenyl group.

Hydrophobic and Electronic Interactions: The indole ring and the phenyl ring provide hydrophobic surfaces for binding, while the carbonyl oxygen of the thioester can act as a hydrogen bond acceptor.

Computational methods like molecular docking and molecular dynamics can simulate the interaction of this compound with the TIR1 receptor, predicting the most stable binding poses and identifying key intermolecular interactions. mdpi.com This analysis helps explain why certain structural features lead to higher activity and guides the rational design of new, more potent analogs. umlub.pl

Table 3: Predicted Physicochemical and Conformational Properties of this compound

Data predicted from the compound's structure, relevant to its conformational behavior and receptor interaction. uni.lu

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₈H₁₇NOS uni.lu | Defines the elemental composition. |

| Monoisotopic Mass | 295.1031 Da uni.lu | Precise mass of the molecule. |

| XlogP | 4.7 uni.lu | Indicates high lipophilicity, aiding membrane transport. |

| Predicted CCS (Ų) [M+H]⁺ | 168.4 uni.lu | Collision Cross Section; a measure of the molecule's 3D shape in the gas phase. |

Analytical and Experimental Methodologies in Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized S-Phenyl indole-3-thiolobutyrate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and identify its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its chemical structure and data from analogous indole (B1671886) compounds. mdpi.com

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Protons on the indole ring would typically appear in the aromatic region (around 7.0-8.0 ppm), with a characteristic signal for the N-H proton appearing at a higher chemical shift (often >8.0 ppm). The protons of the phenyl group attached to the sulfur atom would also resonate in the aromatic region, likely between 7.0 and 7.5 ppm. The aliphatic protons of the butyrate (B1204436) chain would appear further upfield, typically between 2.0 and 4.0 ppm, with their multiplicity (singlet, doublet, triplet, etc.) revealing their proximity to neighboring protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the carbon skeleton. Aromatic carbons of the indole and phenyl rings would generate signals in the downfield region (approximately 110-140 ppm). The carbonyl carbon (C=O) of the thioester group is expected to have a characteristic signal at a significantly lower field, typically in the range of 190-200 ppm. The aliphatic carbons of the butyrate chain would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to display several key absorption bands:

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the indole ring.

C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyrate chain would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the thioester carbonyl group would be prominent in the region of 1680-1710 cm⁻¹. This peak is crucial for confirming the presence of the thioester functionality.

C-S Stretch: A weaker absorption band for the C-S bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₈H₁₇NOS), the monoisotopic mass is approximately 295.1031 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula.

Fragmentation analysis provides further structural information. The molecular ion [M]⁺ would be observed, and its fragmentation would likely involve cleavage of the thioester bond, leading to fragments corresponding to the indolylbutyryl cation or the thiophenyl radical. Other common fragmentation patterns include cleavage along the butyrate chain. whitman.edulibretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 296.11038 |

| [M+Na]⁺ | 318.09232 |

| [M-H]⁻ | 294.09582 |

| [M+NH₄]⁺ | 313.13692 |

| [M+K]⁺ | 334.06626 |

| [M]⁺ | 295.10255 |

In Vitro Bioactivity Assessment Protocols

In vitro assays are fundamental for evaluating the biological effects of this compound in a controlled laboratory setting. These protocols are primarily focused on its activity as a plant growth regulator.

Plant Tissue Culture and Cuttings Propagation Assays

The primary bioactivity associated with this compound (also referred to in literature as P-ITB) is its role in promoting adventitious root formation in plants. researchgate.netallenpress.com Assays are designed to compare its efficacy against other auxins, such as Indole-3-butyric acid (IBA).

A typical experimental protocol involves the following steps:

Plant Material Preparation: Dormant, bare-root seedlings or cuttings are used. For example, studies have been conducted on 1-0 and 3-0 red oak (Quercus rubra) seedlings and five-year-old Colorado spruce (Picea pungens) plants. researchgate.netcdnsciencepub.comallenpress.com

Treatment Application: The basal portion of the taproot or cutting is dipped for a short duration (e.g., 3 seconds) into a solution of the test compound. researchgate.net Solutions are prepared in a solvent like ethanol (B145695), and control groups are treated with the solvent alone or water. researchgate.netallenpress.com

Concentration Range: A range of concentrations is typically tested. For red oak, concentrations of 20, 40, and 80 mM have been used. cdnsciencepub.com For Colorado spruce, a concentration of 5000 mg/L of P-ITB was evaluated against 1000, 5000, and 10,000 mg/L of IBA. allenpress.comallenpress.com

Growth Conditions: After treatment, the seedlings or cuttings are planted in a suitable growth medium and maintained in a greenhouse or controlled environment for a set period (e.g., 30 to 104 days). cdnsciencepub.comallenpress.com

Table 2: Summary of Findings from Cuttings Propagation Assays with this compound (P-ITB)

| Plant Species | Compound | Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Red Oak (Quercus rubra) | P-ITB | 20, 40, 80 mM | Significantly increased the number of regenerated roots, leaves, leaf area, and dry weight compared to IBA-treated and control seedlings. | cdnsciencepub.com |

| Red Oak (Quercus rubra) | P-ITB | 20 mM | Regenerated significantly more roots (40.0 per seedling) compared to ethanol-treated controls (14.3 roots). | researchgate.net |

| Colorado Spruce (Picea pungens) | P-ITB | 5000 mg/L | Produced consistently greater numbers of new roots than controls across several lifting dates. | allenpress.comallenpress.com |

Antimicrobial Susceptibility Testing Methods

While many indole derivatives are investigated for their antimicrobial properties, specific studies on this compound are not prominent in the available scientific literature. However, the standard protocols used to assess related indole compounds would be applicable. scirp.orgnih.govnih.gov

The most common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Microorganism Preparation: Standard strains of bacteria (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungi (e.g., Candida albicans) are cultured and their suspensions are standardized to a specific cell density (e.g., 0.5 McFarland standard). nih.gov

Compound Dilution: The test compound is dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). nih.gov

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-35°C for 48 hours for fungi). nih.gov

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. nih.gov

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.

These assays would typically include a negative control (medium and inoculum only), a solvent control (to ensure the solvent has no antimicrobial effect), and a positive control using standard antibiotics (e.g., Ciprofloxacin, Ampicillin) or antifungals (e.g., Fluconazole) for comparison. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Therapeutic Applications

While the auxin activity of S-Phenyl indole-3-thiolobutyrate is established for enhancing root regeneration, allenpress.com the broader therapeutic potential of the indole (B1671886) scaffold suggests that this compound and its derivatives could possess other valuable biological activities. The structural versatility of indoles allows them to interact with a wide range of biological targets, including enzymes and receptors involved in complex diseases. researchgate.netmdpi.com

Future research should systematically screen this compound and its novel analogues for a variety of therapeutic applications. Indole derivatives have shown significant promise as:

Anticancer Agents: Many indole-based compounds exhibit anticancer properties by targeting critical pathways in tumor growth and proliferation, such as tubulin polymerization, protein kinases, and histone deacetylases (HDACs). mdpi.comnih.govmdpi.com For instance, indole-3-butanoyl-polyethylenimine nanostructures have demonstrated remarkable toxicity against human breast, bone, and liver cancer cells. nih.gov

Antimicrobial Agents: The indole moiety is a privileged scaffold for developing new antimicrobial drugs to combat resistant pathogens. researchgate.netnih.gov Derivatives have been shown to inhibit bacterial growth, biofilm formation, and quorum sensing, a key communication system for bacteria. rsc.orgnih.gov Some indole-triazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anti-inflammatory Agents: Certain indole derivatives exert potent anti-inflammatory effects. nih.gov For example, 3-methyl indole derivatives have shown promising anti-inflammatory activity in experimental models. cuestionesdefisioterapia.com

Antihypertensive Agents: Novel derivatives of indole-3-carboxylic acid have been developed as angiotensin II receptor 1 antagonists, demonstrating a significant and prolonged blood pressure-lowering effect in spontaneously hypertensive rats, superior to that of losartan. nih.gov

Given this precedent, a translational approach would involve synthesizing a library of compounds based on the this compound structure and evaluating their efficacy in these and other therapeutic areas, such as antiviral and neuroprotective applications. mdpi.comfrontiersin.org

Table 1: Potential Therapeutic Applications for Indole Scaffolds

| Therapeutic Area | Mechanism of Action / Target | Example Indole Derivative Class |

| Anticancer | Inhibition of tubulin polymerization, protein kinases, HDACs. mdpi.commdpi.com | Vinca alkaloids, Indole-3-butanoyl-polyethylenimine. mdpi.comnih.gov |

| Antimicrobial | Inhibition of biofilm formation, quorum sensing, cell wall synthesis. nih.govrsc.org | Indole-triazole hybrids, 3-phenyl-1H-indoles. nih.govmdpi.com |

| Anti-inflammatory | Suppression of pro-inflammatory mediators. nih.govcuestionesdefisioterapia.com | 3-methyl Indole derivatives. cuestionesdefisioterapia.com |

| Antihypertensive | Angiotensin II receptor 1 antagonism. nih.gov | Indole-3-carboxylic acid derivatives. nih.gov |

Advances in Sustainable and Scalable Synthetic Production

The translation of any compound from laboratory research to widespread agricultural or clinical use depends on the development of efficient, scalable, and sustainable synthetic methods. Traditional methods for synthesizing indole derivatives can be complex and may rely on harsh reagents. mdpi.com Future research must focus on modern synthetic strategies to produce this compound and its analogs.

Key areas for advancement include:

Catalytic Methods: The use of transition-metal catalysts, such as palladium, has been effective for the highly regioselective synthesis of substituted indoles. mdpi.com Developing catalytic cycles that are efficient, use earth-abundant metals, and operate in environmentally benign solvents like water would be a significant step forward. mdpi.com

One-Pot Reactions: One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a highly efficient approach in organic chemistry. nih.gov Applying this strategy to the synthesis of this compound could streamline the production process, reduce waste, and lower costs.

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of indole derivatives offers a green alternative to traditional chemical synthesis. While the biosynthesis of natural auxins like indole-3-acetic acid (IAA) is well-studied, mdpi.comnih.gov engineered enzymes could potentially be used to produce specific synthetic analogs.

Integration of Computational Chemistry in Molecular Design

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and molecular design. espublisher.com These approaches can predict the biological activity of new molecules, optimize their structures for better efficacy, and reduce the costs and time associated with laboratory screening. espublisher.com

For this compound, computational methods can be applied to:

Structure-Based Drug Design (SBDD): Using techniques like molecular docking, researchers can model how this compound and its analogs bind to specific protein targets. nih.govresearchgate.net This allows for the rational design of new derivatives with enhanced affinity and specificity for targets such as auxin receptors in plants or key enzymes in pathogens. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. espublisher.com By developing a QSAR model for this compound analogs, it would be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. espublisher.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to refine affinity calculations and understand the stability of the interaction. espublisher.com

The integration of these computational techniques can guide the modification of the this compound scaffold to develop new molecules with tailored properties for specific agricultural or therapeutic applications. espublisher.comnih.gov

Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, research must move beyond single-endpoint measurements (like root count) and adopt a systems biology approach. This involves integrating data from genomics, proteomics, and metabolomics to build a comprehensive picture of how the compound affects an organism at a molecular level.

In the context of its auxin activity, a systems biology study in plants could reveal:

The full spectrum of genes whose expression is altered by the compound.

Changes in the proteome, identifying key proteins involved in the auxin response pathway.

Shifts in the plant's metabolome, uncovering downstream metabolic effects. oup.com

Similarly, if this compound or its analogs are explored for antimicrobial properties, a systems biology approach could elucidate their precise mechanism of action. For example, it could determine if the compound disrupts specific metabolic pathways, interferes with cell signaling networks like indole signaling in bacteria, oup.comacs.org or affects the expression of virulence factors. This deep mechanistic understanding is crucial for optimizing compound efficacy and predicting potential off-target effects.

Challenges and Opportunities in the Development of Indole-Based Auxins and Antimicrobials

Challenges and Opportunities in Indole-Based Auxins: The primary challenge in the development of indole-based auxins like this compound is the complexity of hormonal regulation in plants. The response to exogenous auxins can be highly dependent on the plant species, age, tissue type, and environmental conditions. allenpress.com Overcoming the poor rooting ability of commercially important but difficult-to-root woody plant species remains a significant hurdle. ishs.org

However, these challenges present clear opportunities. There is a substantial financial incentive to improve clonal propagation techniques in horticulture and forestry. researchgate.net this compound has already shown promise in this area. allenpress.com Future research can focus on optimizing formulations and application methods to enhance its reliability and effectiveness across a wider range of species. Further investigation into slow-release formulations or conjugates could provide more stable and prolonged auxin activity, leading to more robust root development.

Challenges and Opportunities in Indole-Based Antimicrobials: The central challenge in antimicrobial development is the rapid emergence and spread of multidrug-resistant (MDR) pathogens, which poses a major global health threat. nih.govnih.gov

The indole scaffold represents a significant opportunity to address this crisis. Because of their structural diversity, indole derivatives can be designed to act on novel bacterial targets, potentially circumventing existing resistance mechanisms. nih.govnih.gov There is a growing interest in developing indole-based compounds that function as "anti-virulence" agents. Instead of killing the bacteria directly, these agents inhibit pathways essential for infection, such as biofilm formation or the production of toxins. rsc.org This approach may exert less selective pressure for the development of resistance. The exploration of this compound and its derivatives in this context could lead to the discovery of a new class of antimicrobial agents.

Q & A

Q. What analytical techniques are recommended for assessing the purity and structural integrity of S-phenyl indole-3-thiolobutyrate?

To ensure >95% purity, high-performance liquid chromatography (HPLC) with UV detection is standard for indole derivatives. Protocols should include column selection (e.g., C18 reverse-phase) and gradient elution with acetonitrile/water mixtures. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on sulfur-proton coupling in the thioester moiety and indole ring proton shifts .

Q. What synthetic strategies are effective for preparing this compound?

A common approach involves thioesterification of indole-3-butyric acid with thiophenol derivatives. Carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane at 0–5°C minimize side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) with iodine staining for thioester detection .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to temperatures (4°C, 25°C, 40°C), humidity (60–75% RH), and light (UV/visible). Analyze degradation products using LC-MS to identify hydrolytic or oxidative pathways. Include controls with inert atmospheres (e.g., nitrogen) to isolate degradation mechanisms .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Follow Investigational New Drug (IND) guidelines for preclinical testing:

- Dose-ranging: Administer 10–100 mg/kg in rodent models, collecting plasma samples at 0.5, 2, 6, 12, and 24 hours post-dose.

- Metabolite profiling: Use LC-MS/MS to detect thioester hydrolysis products (e.g., indole-3-butyric acid) and phase I/II metabolites.

- Tissue distribution: Employ radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify accumulation in target organs .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies often arise from cell line specificity (e.g., HeLa vs. HepG2) or assay conditions. Standardize protocols by:

- Cell culture: Use serum-free media to avoid protein binding interference.

- Endpoint selection: Compare MTT, ATP-based luminescence, and caspase-3 activation assays.

- Time-course analysis: Evaluate cytotoxicity at 24, 48, and 72 hours to distinguish acute vs. delayed effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of potential targets (e.g., cytochrome P450 enzymes or thioesterase domains). Prioritize binding poses with sulfur-phenyl interactions and indole ring π-stacking. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Quality control: Enforce strict HPLC purity thresholds (>98%) and NMR spectral match criteria.

- Biological replicates: Use triplicate assays with independent compound batches.

- Positive controls: Include reference compounds (e.g., indole-3-acetic acid) to normalize inter-experiment variability .

Methodological Considerations

- Toxicology: Align with RIFM criteria for systemic toxicity assessments, including Ames tests for mutagenicity and acute dermal irritation assays .

- Data interpretation: Use hierarchical clustering or principal component analysis (PCA) to reconcile conflicting datasets from multi-omics studies (e.g., transcriptomics vs. metabolomics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.